Acetamide, n-(4-chlorophenyl)-2-(diethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, n-(4-chlorophenyl)-2-(diethylamino)- is a chemical compound with the molecular formula C8H8ClNO. It is also known by other names such as 4’-chloroacetanilide and N-(4-chlorophenyl)acetamide . This compound is characterized by the presence of a chlorophenyl group attached to an acetamide moiety, making it a derivative of acetanilide.
Preparation Methods
The synthesis of acetamide, n-(4-chlorophenyl)-2-(diethylamino)- typically involves the reaction of 4-chloroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Acetamide, n-(4-chlorophenyl)-2-(diethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield 4-chloroaniline and acetic acid.
Scientific Research Applications
Acetamide, n-(4-chlorophenyl)-2-(diethylamino)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetamide, n-(4-chlorophenyl)-2-(diethylamino)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Acetamide, n-(4-chlorophenyl)-2-(diethylamino)- can be compared with other similar compounds such as:
Acetanilide: Lacks the chlorine substituent, making it less reactive in certain chemical reactions.
4-Chloroacetanilide: Similar structure but without the diethylamino group, leading to different chemical and biological properties.
N-acetyl-p-chloroaniline: Another related compound with distinct applications and reactivity.
Properties
CAS No. |
65446-95-9 |
---|---|
Molecular Formula |
C12H17ClN2O |
Molecular Weight |
240.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(diethylamino)acetamide |
InChI |
InChI=1S/C12H17ClN2O/c1-3-15(4-2)9-12(16)14-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
InChI Key |
ALKRNDPVOCXWEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.